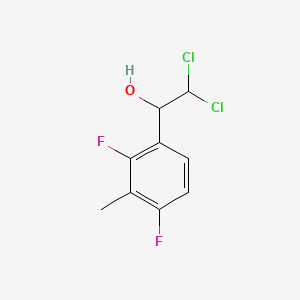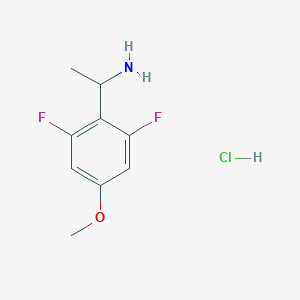
Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include carbonyl derivatives, amine derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate has several scientific research applications:
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminopyrrolidine-1-carboxylate: A similar compound with a different substituent at the 3-position.
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Another related compound with a different functional group at the 3-position.
Uniqueness
Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry applications.
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-8(13)10(16)14-9-5-6-15(7-9)11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,16) |
InChI Key |
XLSZZKBUIAYNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


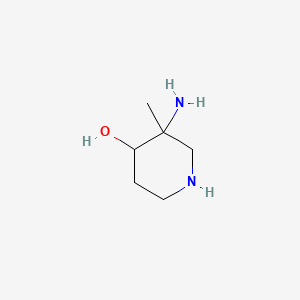
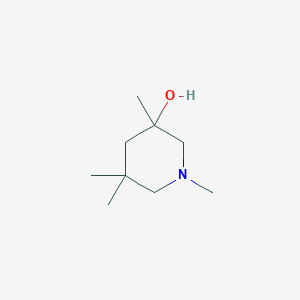
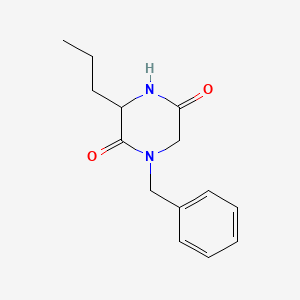
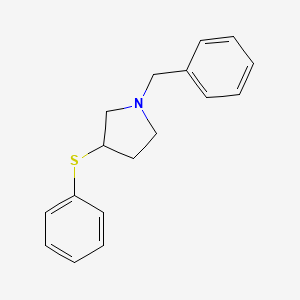

![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)

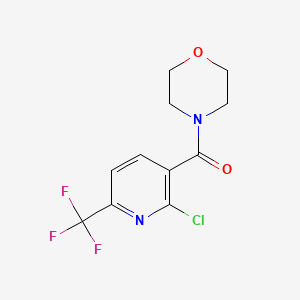

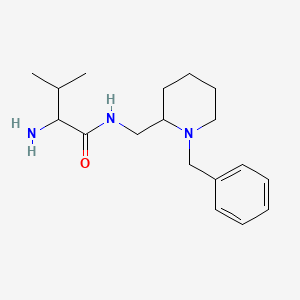
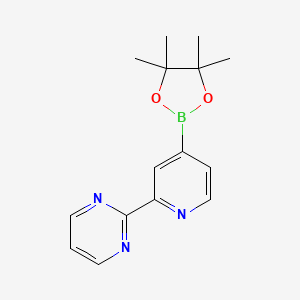
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
